molecular formula C10H13Cl2N3O2 B13541691 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoicaciddihydrochloride CAS No. 2825005-10-3

2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoicaciddihydrochloride

Cat. No.: B13541691
CAS No.: 2825005-10-3
M. Wt: 278.13 g/mol
InChI Key: DAIQGAMZMWSYNE-UHFFFAOYSA-N
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Description

2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid dihydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of a pyrrolo[2,3-c]pyridine ring system, which is a fused bicyclic structure containing both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid dihydrochloride typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by functionalization at specific positions. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone can lead to the formation of the pyrrolo[2,3-c]pyridine ring system. Subsequent functionalization steps, such as amination and carboxylation, can be carried out to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Catalysts and reagents used in the synthesis are often chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may yield compounds with reduced functional groups. Substitution reactions can yield a wide variety of products depending on the nature of the substituents introduced.

Scientific Research Applications

2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid dihydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including its ability to inhibit certain enzymes or receptors. It is of interest in the development of new therapeutic agents.

    Medicine: Due to its potential biological activities, the compound is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound may be used in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-propionic acid: This compound has a similar structure but with a different arrangement of the pyridine and pyrrole rings.

    2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: This compound has a similar pyrrolo[2,3-c]pyridine core but with different functional groups.

Uniqueness

2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid dihydrochloride is unique due to its specific arrangement of functional groups and its potential biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

2825005-10-3

Molecular Formula

C10H13Cl2N3O2

Molecular Weight

278.13 g/mol

IUPAC Name

2-amino-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C10H11N3O2.2ClH/c11-8(10(14)15)3-6-4-13-9-5-12-2-1-7(6)9;;/h1-2,4-5,8,13H,3,11H2,(H,14,15);2*1H

InChI Key

DAIQGAMZMWSYNE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CN2)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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